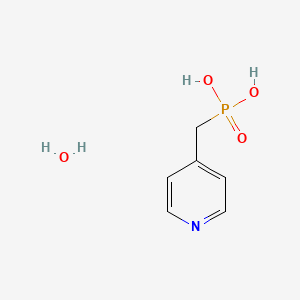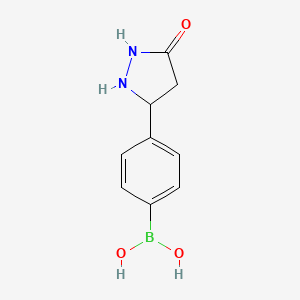
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H11BN2O3 . It has an average mass of 206.006 Da and a monoisotopic mass of 206.086273 Da .
Molecular Structure Analysis
The molecular structure of “(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a pyrazolidinone ring . The compound has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving “(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid” has a density of 1.4±0.1 g/cm3 . Its refractive index is 1.615, and it has a molar refractivity of 52.5±0.4 cm3 . The compound has a polar surface area of 82 Å2 and a polarizability of 20.8±0.5 10-24 cm3 .Applications De Recherche Scientifique
NMR Study of Bortezomib Degradation
A study investigated the stability of Bortezomib, a boronic acid-based drug, under clinical conditions, revealing insights into its degradation pathway. This research highlights the chemical stability and potential degradation products of boronic acid derivatives in pharmaceutical settings, which is crucial for understanding their shelf life and efficacy (Bolognese et al., 2009).
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. This application demonstrates the versatility of boronic acids in biomedical applications, especially in developing novel antiviral agents against Hepatitis C virus, showcasing a promising avenue for future therapeutic interventions (Khanal et al., 2013).
Fluorescence Recognition in Living Cells
A boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ and F- ions, demonstrating high selectivity and sensitivity. This application illustrates the potential of boronic acids in developing sensitive and selective probes for bioimaging and analytical chemistry (Selvaraj et al., 2019).
Organic Synthesis Intermediates
Metabolite Profiling of Anticancer Molecules
The in vitro metabolite profiling of a new boronic acid-based anticancer molecule illustrates the use of boronic acids in drug development and pharmacokinetics. This research provides valuable insights into the metabolic pathways and potential efficacy of boronic acid-containing drugs (Zagade et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(5-oxopyrazolidin-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O3/c13-9-5-8(11-12-9)6-1-3-7(4-2-6)10(14)15/h1-4,8,11,14-15H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZPXASHKGKJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(=O)NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657449 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Oxopyrazolidin-3-yl)phenyl)boronic acid | |
CAS RN |
874290-64-9 | |
| Record name | [4-(5-Oxopyrazolidin-3-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



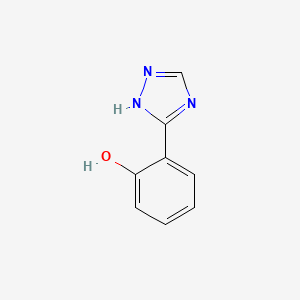
![3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417718.png)
![3-[4-(3-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417719.png)
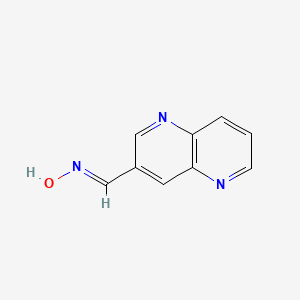
![2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1417723.png)
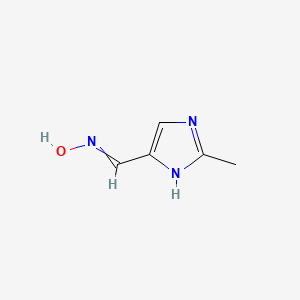
![5-Chloro-3-[(3,4,5-trimethoxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417725.png)
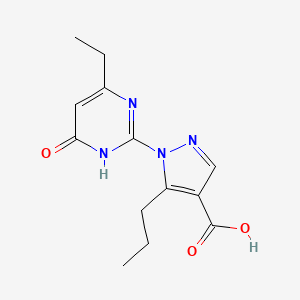
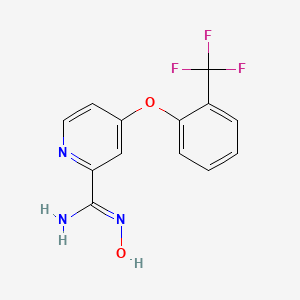
![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)
![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
